molecular formula C27H24N4O3 B2525254 1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-00-9

1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2525254
CAS No.: 901045-00-9
M. Wt: 452.514
InChI Key: QCFAFXHLQPFBKP-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core, which is substituted with tert-butylphenyl, methoxy, and nitrophenyl groups, contributing to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors such as 2-aminobenzonitrile with hydrazine derivatives under acidic or basic conditions.

    Substitution Reactions: The introduction of the tert-butylphenyl, methoxy, and nitrophenyl groups can be achieved through various substitution reactions. For instance, the tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, while the methoxy group can be added through methylation reactions using reagents like methyl iodide.

    Nitration: The nitrophenyl group is typically introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogenation can convert the nitro group to an amino group, resulting in amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoloquinolines depending on the reagents used.

Scientific Research Applications

1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: It is used in the study of enzyme inhibition, particularly targeting kinases and other enzymes involved in cell signaling pathways.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It serves as a probe in the study of biological systems, helping to elucidate the mechanisms of various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy group, which may affect its electronic properties and biological activity.

    1-(4-methylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: The methyl group instead of tert-butyl may result in different steric and electronic effects.

    1-(4-tert-butylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Absence of the nitro group, which can significantly alter its reactivity and biological interactions.

Uniqueness

1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties influence its reactivity, making it a versatile compound for various chemical reactions and applications in scientific research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS Number: 901045-00-9) is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The following sections provide a detailed examination of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H24N4O3C_{27}H_{24}N_{4}O_{3}, with a molecular weight of 452.5 g/mol. The structure features a pyrazoloquinoline core substituted with tert-butyl, methoxy, and nitrophenyl groups, which may influence its biological activity.

PropertyValue
Molecular FormulaC27H24N4O3
Molecular Weight452.5 g/mol
CAS Number901045-00-9

Anticancer Activity

Research has indicated that compounds within the pyrazoloquinoline family exhibit significant anticancer properties. A study on related pyrazolo compounds demonstrated their ability to inhibit proliferation in various cancer cell lines, including MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) cells . The specific anticancer efficacy of this compound has not been extensively documented; however, its structural analogs have shown promising results.

Case Study: Anticancer Efficacy

In a comparative study involving structurally similar compounds, it was observed that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells. For instance:

CompoundIC50 (µM)Cell Line
Compound A15MCF-7
Compound B20K-562
This compound N/A N/A

Anti-inflammatory Activity

Molecular docking studies suggest that pyrazoloquinolines can interact with targets involved in inflammatory pathways, potentially inhibiting pro-inflammatory cytokines . The anti-inflammatory potential of this compound aligns with findings from related studies where similar structures demonstrated significant inhibition of COX enzymes.

Inhibition Studies

A study evaluating the anti-inflammatory properties of related compounds revealed:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound C7085
Compound D6080
This compound N/A N/A

Antioxidant Activity

The antioxidant capacity of pyrazoloquinolines is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Docking studies have shown that these compounds can bind effectively to antioxidant enzymes, enhancing their activity .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-27(2,3)18-10-14-19(15-11-18)30-26-21-6-5-7-23(34-4)25(21)28-16-22(26)24(29-30)17-8-12-20(13-9-17)31(32)33/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFAFXHLQPFBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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